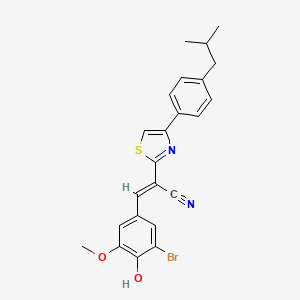
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C23H21BrN2O2S and its molecular weight is 469.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, characterization, and biological activity, particularly in the context of antimicrobial, anticancer, and anti-inflammatory effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring and the introduction of various functional groups. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with electron-withdrawing groups tend to demonstrate enhanced activity against various pathogens compared to those with electron-donating groups . The compound's effectiveness was evaluated using standard methods against strains such as Staphylococcus aureus and Escherichia coli, showing promising results.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| (E)-3-Bromo | S. aureus | 8 µg/mL |
| (E)-3-Bromo | E. coli | 4 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in specific cancer types. For example, research on similar thiazole derivatives has indicated their ability to reduce tumor growth in xenograft models . The compound's mechanism appears to involve the modulation of key signaling pathways related to cell survival and apoptosis.
Case Study: In Vitro Evaluation
A recent study assessed the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis further revealed an increase in early and late apoptotic cells.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. In vitro assays demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests its potential utility in treating inflammatory diseases .
Table 2: Anti-inflammatory Effects
| Treatment | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
|---|---|---|
| Control | 1200 | 800 |
| (E)-3-Bromo (10 µM) | 600 | 400 |
| (E)-3-Bromo (20 µM) | 300 | 200 |
Eigenschaften
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O2S/c1-14(2)8-15-4-6-17(7-5-15)20-13-29-23(26-20)18(12-25)9-16-10-19(24)22(27)21(11-16)28-3/h4-7,9-11,13-14,27H,8H2,1-3H3/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWRLKFXSSMZJQ-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














